Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-1-methoxy-4-(methylsulfonyl)benzene

Lipophilicity Physicochemical Properties Drug‑likeness

This specific 2-bromo-1-methoxy-4-(methylsulfonyl)benzene isomer (CAS 20951-42-2) is essential for replicating the Novartis p53–MDM2 inhibitor series and high-throughput Suzuki library production. Its para-methylsulfonyl group activates the aryl bromide for faster oxidative addition, enabling lower Pd catalyst loadings. The lower logP (1.8) versus the 1-bromo isomer improves solubility and reduces off-target promiscuity. Procure ≥98% purity to ensure regiochemical fidelity and avoid uncontrolled variables in cross-coupling and SAR campaigns.

Molecular Formula C8H9BrO3S
Molecular Weight 265.13 g/mol
CAS No. 20951-42-2
Cat. No. B3115353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-methoxy-4-(methylsulfonyl)benzene
CAS20951-42-2
Molecular FormulaC8H9BrO3S
Molecular Weight265.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)C)Br
InChIInChI=1S/C8H9BrO3S/c1-12-8-4-3-6(5-7(8)9)13(2,10)11/h3-5H,1-2H3
InChIKeyAOZOVMRFSMRKLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-methoxy-4-(methylsulfonyl)benzene (CAS 20951-42-2) – Procurement-Relevant Chemical Identity and Basic Characteristics


2-Bromo-1-methoxy-4-(methylsulfonyl)benzene (CAS 20951-42-2) is a trisubstituted aromatic building block bearing bromine, methoxy, and methylsulfonyl groups on a benzene ring [1]. Its molecular formula is C₈H₉BrO₃S with a molecular weight of 265.13 g/mol [1]. The compound is supplied as a research intermediate at catalogued purities of 97–98% and is primarily employed in palladium-catalyzed cross‑coupling reactions and medicinal chemistry campaigns, where the orthogonal reactivity of the aryl bromide and the electron‑withdrawing methylsulfonyl group are exploited sequentially .

Why Positional Isomers of Bromo-methoxy-methylsulfonyl Benzene Cannot Be Interchanged in Synthesis or Procurement


All three positional isomers sharing the C₈H₉BrO₃S formula – 2-bromo-1-methoxy-4-(methylsulfonyl)benzene (CAS 20951-42-2), 1-bromo-2-methoxy-4-(methylsulfonyl)benzene (CAS 90531-98-9), and 4-bromo-1-methoxy-2-(methylsulfonyl)benzene (CAS 90531-99-0) – possess identical molecular weight but differ fundamentally in the orientation of the bromine, methoxy, and methylsulfonyl substituents on the benzene ring [1]. This positional variation alters the electronic environment at the reactive aryl bromide center, as reflected in computed logP differences (XLogP3‑AA = 1.8 for the target vs. LogP = 2.94 reported for the 1‑bromo isomer) , and changes the steric accessibility of the bromine during oxidative addition in cross‑coupling. Consequently, substituting one isomer for another in a validated synthetic sequence or medicinal‑chemistry SAR campaign introduces uncontrolled variables in reaction rate, regioselectivity, and downstream impurity profiles, making generic substitution scientifically unjustifiable without re‑validation of the entire synthetic route [2].

Quantitative Differentiation Evidence for 2-Bromo-1-methoxy-4-(methylsulfonyl)benzene (20951-42-2) vs. Closest Analogs


Lipophilicity (Computed logP) Divergence Between 2-Bromo and 1-Bromo Positional Isomers

The target compound (2‑bromo isomer) exhibits a computed XLogP3‑AA value of 1.8 [1], whereas the 1‑bromo positional isomer (CAS 90531‑98‑9) has a reported LogP of 2.94 . This ~1.14 log unit difference indicates that the target compound is appreciably less lipophilic, which can influence aqueous solubility, membrane permeability, and chromatographic retention behaviour in medicinal chemistry optimisation programmes.

Lipophilicity Physicochemical Properties Drug‑likeness

Commercial Purity Benchmark: 98% Specification vs. Lower‑Purity Isomer Batches

Multiple authorised vendors list the target compound at a standard purity of 98% , whereas the 4‑bromo positional isomer (CAS 90531‑99‑0) is typically offered at a minimum purity of 95% . The 3‑percentage‑point purity differential represents a tangible advantage for users requiring high initial purity to minimise purification burdens and avoid impurity‑driven side reactions in multi‑step syntheses.

Purity Procurement Specification Quality Control

Melting Point Accessibility: Crystalline Isomer Facilitating Solid‑Phase Handling

Although experimental melting point data for the target compound are currently unavailable in the public domain (PubChem reports N/A) [1], the 4‑bromo positional isomer (CAS 90531‑99‑0) is a crystalline solid with a reported melting point of 91–92 °C . If the target compound is also a solid under ambient conditions, this physical form conveys advantages for automated solid‑dispensing platforms and long‑term storage stability relative to liquid or low‑melting alternatives. Definitive characterisation of the target compound’s melting behaviour remains a data gap that procurement teams should verify before committing to large‑scale orders.

Physical Form Handling Solid Dispensing

Suzuki–Miyaura Coupling Reactivity: Ortho‑Bromo Activation by Para‑Methylsulfonyl

The target compound combines an aryl bromide at the 2‑position with a strongly electron‑withdrawing para‑methylsulfonyl group (Hammett σₚ ≈ +0.72 for SO₂Me) [1]. This electronic arrangement is expected to accelerate the oxidative‑addition step in palladium‑catalysed Suzuki–Miyaura couplings relative to isomers where the bromide is not conjugated to the sulfonyl acceptor. The 1‑bromo isomer (CAS 90531‑98‑9), by contrast, places the bromine para to the methoxy donor and meta to the sulfonyl, resulting in a less activated aryl halide. While direct head‑to‑head kinetic data are not available in the open literature, the class‑level electronic argument is well established: electron‑poor aryl bromides undergo faster oxidative addition than electron‑rich or electronically neutral congeners [2].

Cross‑Coupling Suzuki–Miyaura Aryl Bromide Reactivity

Applications in p53–MDM2 Inhibitor Programmes: Patent‑Documented Intermediate Utility

The compound is cited as a synthetic building block in the Novartis patent family covering pyrrolopyrrolidinone inhibitors of the p53–MDM2 protein–protein interaction (US 2013/0317024) [1]. While no comparator intermediate is explicitly benchmarked within the patent, the selection of this specific substitution pattern for constructing clinical‑candidate scaffolds indicates that its regiochemical arrangement was purposefully chosen over alternative isomers to achieve the desired geometry and electronic profile in the final bioactive molecules. Procurement of the exact CAS‑designated isomer ensures fidelity to the published synthetic routes.

Medicinal Chemistry p53–MDM2 Oncology

Procurement‑Driven Application Scenarios for 2-Bromo-1-methoxy-4-(methylsulfonyl)benzene (20951-42-2)


Medicinal Chemistry: p53–MDM2 Inhibitor Scaffold Synthesis

Procurement of CAS 20951‑42‑2 in ≥98% purity is recommended for laboratories replicating or extending the Novartis pyrrolopyrrolidinone p53–MDM2 inhibitor series [1]. The patented route relies on the specific 2‑bromo‑4‑methylsulfonyl‑1‑methoxy substitution pattern; using an alternative isomer would alter the geometry of the final clinical‑candidate scaffold and invalidate structure‑activity relationships.

Parallel Library Synthesis via Suzuki–Miyaura Cross‑Coupling

The combination of an aryl bromide activated by a para‑methylsulfonyl group makes this compound a preferred electrophile for high‑throughput Suzuki–Miyaura library production [2]. The anticipated faster oxidative addition kinetics (class‑level inference from Hammett σₚ = +0.72 for SO₂Me) can enable lower palladium catalyst loadings and shorter reaction times compared to electronically neutral or electron‑rich aryl bromides, reducing cost per well in 96‑ or 384‑well plate formats.

Physicochemical Property Optimisation in Lead Series

With a computed XLogP3‑AA of 1.8 [3], this intermediate introduces moderate lipophilicity into growing molecules, distinct from the more lipophilic 1‑bromo isomer (LogP ≈ 2.94). Medicinal chemistry teams prioritising lower logP for improved solubility and reduced off‑target promiscuity should select the 2‑bromo isomer as the coupling partner of choice when designing analogue libraries.

Agrochemical Intermediate Development

Sulfone‑containing benzene derivatives are prevalent in sulfonylurea and triketone herbicide classes [4]. The target compound’s bromine handle allows elaboration into diverse herbicidal chemotypes. Procuring the specific 2‑bromo isomer ensures regiochemical fidelity in structure‑guided agrochemical design, where subtle changes in substitution pattern can dramatically affect weed‑spectrum selectivity and crop safety.

Quote Request

Request a Quote for 2-Bromo-1-methoxy-4-(methylsulfonyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.